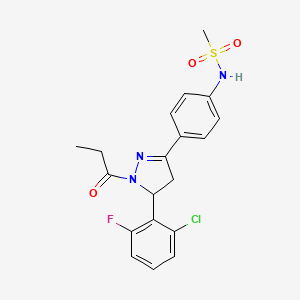
N-(4-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H19ClFN3O3S and its molecular weight is 423.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the chlorofluorophenyl and methanesulfonamide groups enhances its pharmacological potential. The structural formula can be represented as follows:
Antitumor Activity
Recent studies indicate that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit key pathways involved in cancer cell proliferation. Specifically, research has demonstrated that pyrazole derivatives can inhibit BRAF(V600E) and EGFR signaling pathways, which are critical in various cancers .
Table 1: Antitumor Activity of Pyrazole Derivatives
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives have also been investigated extensively. These compounds are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain . This mechanism is particularly relevant in the context of chronic inflammatory diseases.
Antimicrobial Activity
Several studies have reported the antimicrobial efficacy of pyrazole derivatives against various pathogens. For example, compounds exhibiting structural similarities to this compound have shown promising results against both Gram-positive and Gram-negative bacteria .
Case Studies
Case Study 1: Breast Cancer Treatment
A study evaluated the effects of a novel pyrazole derivative in breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxicity and was tested in combination with doxorubicin. Results indicated a synergistic effect, enhancing the overall efficacy of treatment .
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited minimum inhibitory concentrations (MICs) within clinically relevant ranges, suggesting their potential as therapeutic agents in treating bacterial infections .
Properties
IUPAC Name |
N-[4-[3-(2-chloro-6-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O3S/c1-3-18(25)24-17(19-14(20)5-4-6-15(19)21)11-16(22-24)12-7-9-13(10-8-12)23-28(2,26)27/h4-10,17,23H,3,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGQZAYWHACVIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=C(C=CC=C3Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














